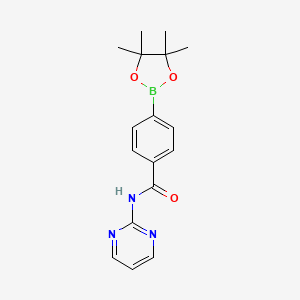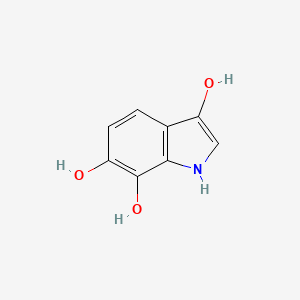
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9FN2 It is a derivative of acetonitrile, featuring a phenyl ring substituted with an amino group, a fluoro group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile typically involves the reaction of 4-amino-3-fluoro-2-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Strecker synthesis, which involves the use of hydrogen cyanide and ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluoro and amino groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of fluoro-substituted benzoic acids or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Formation of various substituted phenylacetonitrile derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. The amino and fluoro groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluoro-2-methylphenyl)acetonitrile: Lacks the amino group, resulting in different chemical reactivity and biological activity.
2-(4-Amino-2-methylphenyl)acetonitrile:
2-(4-Amino-3-fluorophenyl)acetonitrile: Lacks the methyl group, leading to variations in its chemical behavior and uses.
Uniqueness
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile is unique due to the presence of all three substituents (amino, fluoro, and methyl) on the phenyl ring
Propiedades
Número CAS |
1176335-27-5 |
|---|---|
Fórmula molecular |
C9H9FN2 |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2-(4-amino-3-fluoro-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6-7(4-5-11)2-3-8(12)9(6)10/h2-3H,4,12H2,1H3 |
Clave InChI |
WUDMNZJUXLCWKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



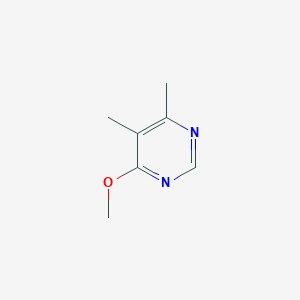
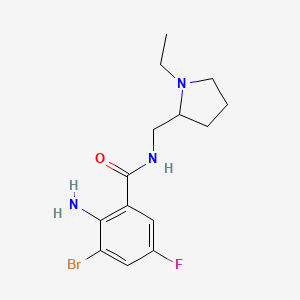



![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)
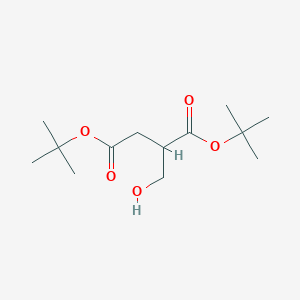
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
